

Application Notes and Protocols for the Synthesis of 5-Bromosalicylamide Derivatives

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Compound of Interest

Compound Name: 5-Bromosalicylamide

Cat. No.: B1265511

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **5-Bromosalicylamide**, or 5-bromo-2-hydroxybenzamide, is an organic compound featuring a salicylamide structure with a bromine atom at the fifth position[1][2]. This substitution imparts distinct chemical properties that enhance its biological activity[1][3]. Derivatives of this compound are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial activities[1][4][5]. **5-Bromosalicylamide** has been shown to inhibit the I κ B kinase complex within the nuclear factor-kappa B (NF- κ B) signaling pathway, which can reduce inflammation and suppress cancer cell proliferation[1]. These application notes provide a detailed protocol for the synthesis of a series of **5-Bromosalicylamide** derivatives, specifically hydrazones, starting from 5-bromo-2-hydroxybenzamide.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromosalicylamide Hydrazone Derivatives

This protocol outlines a three-step synthesis to produce **5-Bromosalicylamide** hydrazone derivatives, starting from the parent compound 5-bromo-2-hydroxybenzamide. The general reaction pathway is illustrated in the workflow diagram below.

Materials and Reagents:

- 5-bromo-2-hydroxybenzamide
- Methyl or Ethyl α -halogenated acid esters (e.g., methyl chloroacetate)
- Hydrazine hydrate
- Substituted benzaldehydes
- Ethanol
- Dimethylformamide (DMF)
- Magnesium sulfate (MgSO_4)
- Standard laboratory glassware
- Reflux apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Melting point apparatus
- Spectroscopic instruments (FTIR, NMR, MS)

Step 1: Synthesis of Methyl/Ethyl (4-Bromo-2-carbamoyl-phenoxy)-acetate Esters (Compounds 1 & 2)

- Start with 5-bromo-2-hydroxybenzamide and react it with methyl or ethyl α -halogenated acid esters to obtain the corresponding methyl/ethyl ester derivatives[6][7].
- The reaction mixture is typically refluxed to ensure completion.
- After the reaction, the organic phase should be dried over a drying agent like MgSO_4 [6].
- The resulting ester is then purified, often through recrystallization from a suitable solvent like absolute ethanol[6][7].

Step 2: Synthesis of 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide (Hydrazide, Compound 3)

- The methyl or ethyl ester obtained in Step 1 is reacted with hydrazine hydrate in ethanol[6][7].
- This reaction leads to the formation of the corresponding hydrazide[6].
- The absence of signals typical for the methyl/ethyl ester group in the NMR spectrum confirms the successful conversion to the hydrazide[6].

Step 3: Synthesis of Hydrazone Derivatives (Compounds 7-12)

- Dissolve the hydrazide (from Step 2) in ethanol[7].
- Add the desired substituted benzaldehyde to the solution[7].
- Reflux the reaction mixture for approximately 5 hours[7].
- Upon cooling, a solid product will form. Isolate this solid by filtration[7].
- Wash the filtered solid with water and recrystallize it from dimethylformamide to obtain the pure hydrazone derivative[7].

Characterization: The structure and purity of all synthesized compounds should be confirmed using modern analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (^1H -NMR, ^{13}C -NMR), and Mass Spectrometry (MS)[6][7].

Data Presentation

Table 1: Physicochemical Characteristics of Synthesized **5-Bromosalicylamide** Derivatives

This table summarizes the melting points and reaction yields for a series of synthesized **5-Bromosalicylamide** derivatives as reported in the literature[7].

Compound No.	R1	R5	R6	R7	Melting Point (°C)	Yield (%)
1	CH ₃	-	-	-	199-201	75
2	C ₂ H ₅	-	-	-	185-187	70
3	-	-	-	-	224-226	96
7	-	H	H	H	258-260	85
8	-	H	Cl	H	262-264	80
9	-	H	OH	H	265-267	78
10	-	H	OCH ₃	H	255-257	82
11	-	H	N(CH ₃) ₂	H	269-271	75
12	-	OH	H	H	272-274	70

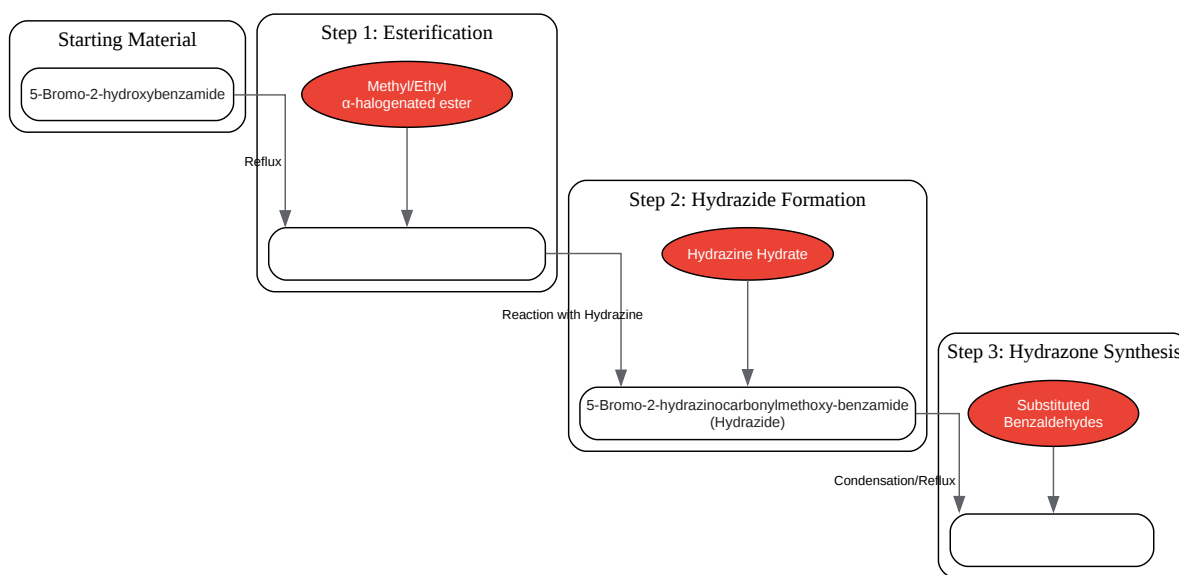
Table 2: Spectroscopic Data for a Representative Hydrazone Derivative

The following is a summary of typical spectral data that can be used to confirm the structure of the synthesized hydrazone derivatives[6].

Analysis	Observed Signals and Ranges	Interpretation
FTIR (cm ⁻¹)	3150–3400	N-H stretching (amide and imine)
1630–1660	C=O stretching (amide)	
1210–1230 & 1070–1080	Ether bond (Ar-O-CH ₂)	
¹ H-NMR (δ ppm)	7.7–8.2	Aromatic protons
8.2–8.6	Imine proton (-N=CH-)	
9.4–11.8	Amide protons (-CONH- and -NH-N=)	
¹³ C-NMR (δ ppm)	111–156	Aromatic carbons
164–169	Carbonyl carbons (amide)	
MS (+ESI)	Varies	Molecular ion peak corresponding to the calculated mass

Mandatory Visualizations

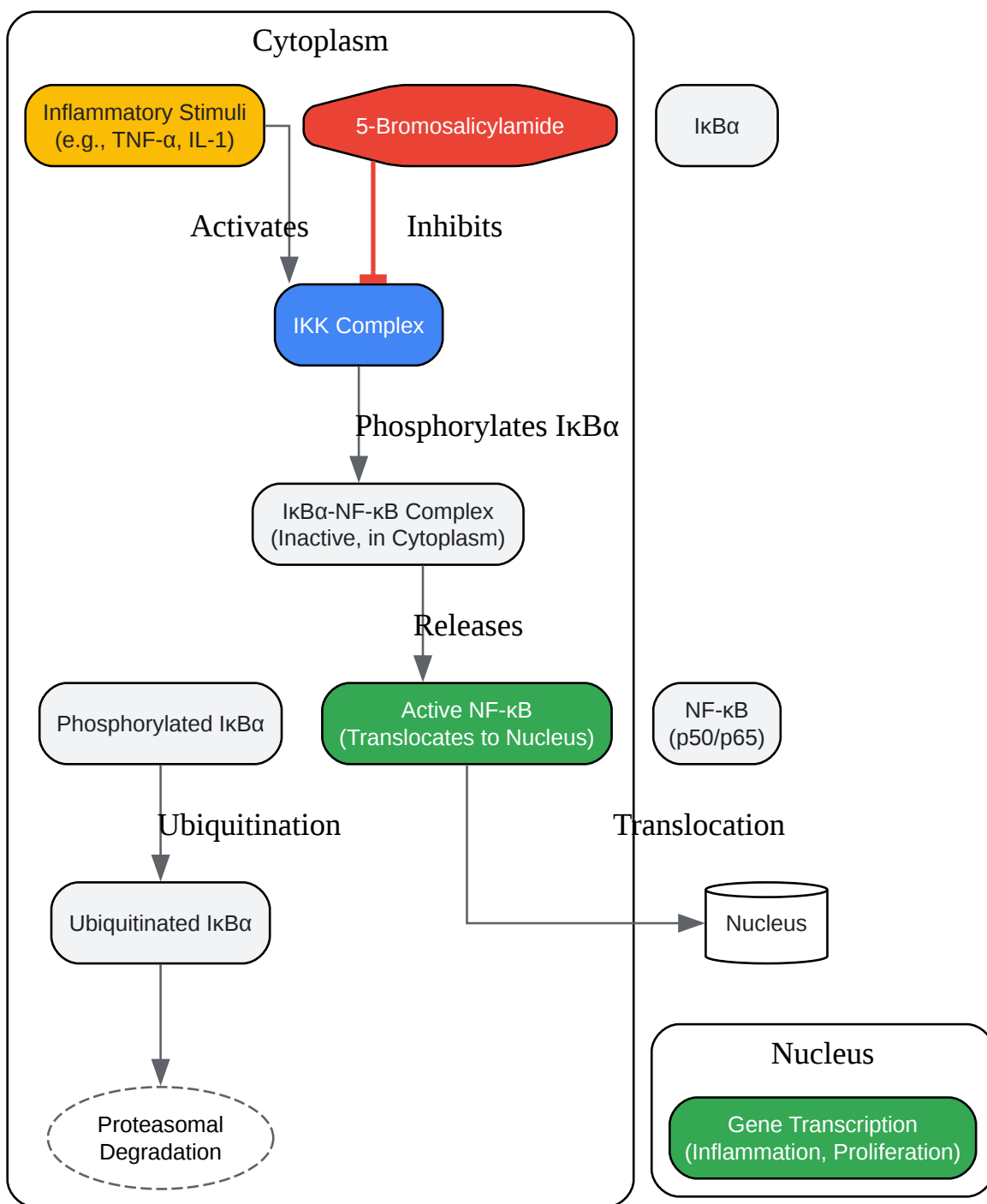
Synthesis Workflow



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Caption: General synthesis pathway for **5-Bromosalicylamide** hydrazone derivatives.

Signaling Pathway Inhibition



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Caption: Inhibition of the NF-κB signaling pathway by **5-Bromosalicylamide**.

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